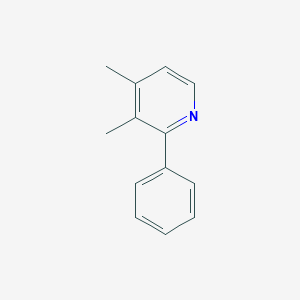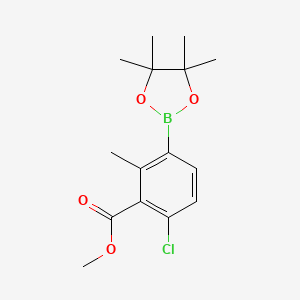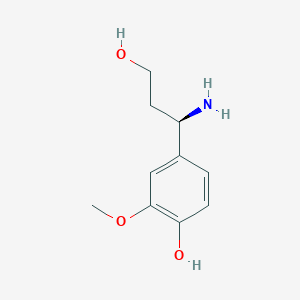
3,4-Dimethyl-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of methyl groups at the 3 and 4 positions, along with a phenyl group at the 2 position, makes this compound a unique derivative of pyridine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 3,4-dimethylpyridine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: 3,4-Dimethyl-2-phenylpyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
3,4-Dimethyl-2-phenylpyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 3,4-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
類似化合物との比較
2,4-Dimethylpyridine: Lacks the phenyl group, leading to different chemical properties and reactivity.
3,5-Dimethyl-2-phenylpyridine: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Uniqueness: 3,4-Dimethyl-2-phenylpyridine’s unique combination of methyl and phenyl groups at specific positions imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C13H13N |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3,4-dimethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-10-8-9-14-13(11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChIキー |
MCIPELGMHYHVBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)


![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)

